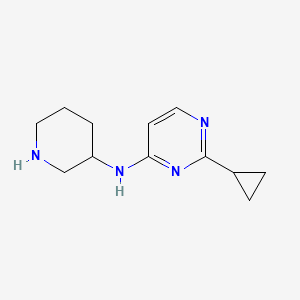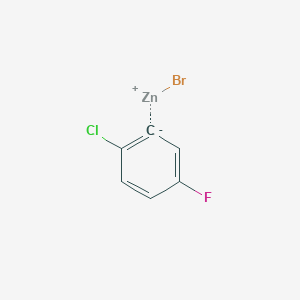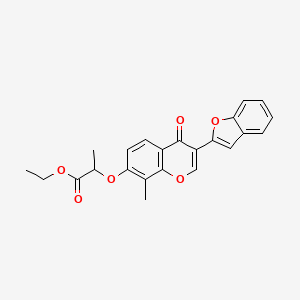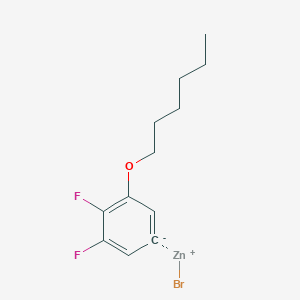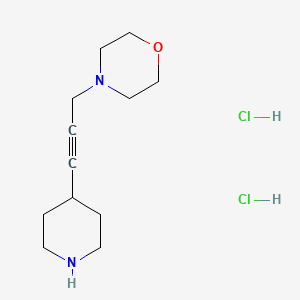
4-(3-(Piperidin-4-yl)prop-2-yn-1-yl)morpholine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Piperidin-4-yl)prop-2-yn-1-yl)morpholine dihydrochloride is a chemical compound that features both a piperidine and a morpholine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and morpholine rings in its structure makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Piperidin-4-yl)prop-2-yn-1-yl)morpholine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Alkyne Addition: The piperidine derivative is then reacted with propargyl bromide to introduce the prop-2-yn-1-yl group.
Morpholine Ring Formation: The resulting compound is then reacted with morpholine under appropriate conditions to form the final product.
Dihydrochloride Formation: The compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(Piperidin-4-yl)prop-2-yn-1-yl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides to introduce different substituents on the piperidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of azido or alkyl-substituted derivatives.
Applications De Recherche Scientifique
4-(3-(Piperidin-4-yl)prop-2-yn-1-yl)morpholine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anti-tubercular agents.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 4-(3-(Piperidin-4-yl)prop-2-yn-1-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
4-(3-(Piperidin-4-yl)prop-2-yn-1-yl)morpholine dihydrochloride is unique due to the combination of piperidine and morpholine rings in its structure. This dual-ring system provides a versatile scaffold for the synthesis of various pharmacologically active compounds, making it a valuable intermediate in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H22Cl2N2O |
|---|---|
Poids moléculaire |
281.22 g/mol |
Nom IUPAC |
4-(3-piperidin-4-ylprop-2-ynyl)morpholine;dihydrochloride |
InChI |
InChI=1S/C12H20N2O.2ClH/c1(2-12-3-5-13-6-4-12)7-14-8-10-15-11-9-14;;/h12-13H,3-11H2;2*1H |
Clé InChI |
NNKCXNZPICUGKC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C#CCN2CCOCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14879425.png)
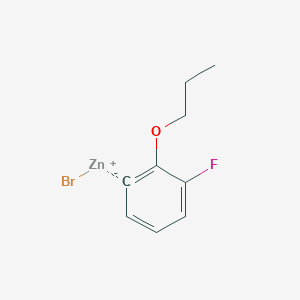
![4-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14879441.png)
![4-[4,6-Dioxo-2-(propylsulfanyl)-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B14879449.png)
![(E)-3-(2-Aminoethyl)-5-(benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,4-dione hydrochloride](/img/structure/B14879455.png)
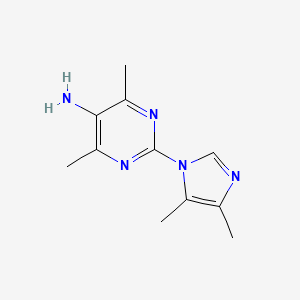
![3-[(4-EthylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14879469.png)
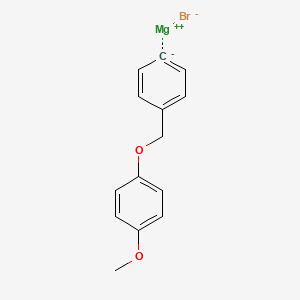

![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B14879499.png)
